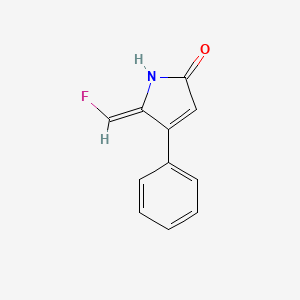
rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate: is a chemical compound that has garnered interest in the field of pharmaceutical research. It is a derivative of Efavirenz, a well-known antiretroviral drug used in the treatment of HIV. The compound is characterized by the presence of hydroxyl groups at the 8th and 14th positions and a sulfate group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate typically involves multiple steps, starting from Efavirenz The hydroxylation at the 8th and 14th positions can be achieved through controlled oxidation reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deoxy derivatives.
Scientific Research Applications
rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of Efavirenz derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate involves its interaction with specific molecular targets. As a derivative of Efavirenz, it is likely to interact with the reverse transcriptase enzyme, inhibiting its activity and preventing the replication of HIV. The presence of hydroxyl and sulfate groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Efavirenz: The parent compound, widely used in HIV treatment.
8-Hydroxy Efavirenz: A hydroxylated derivative with similar properties.
14-Hydroxy Efavirenz: Another hydroxylated derivative.
Efavirenz 8-O-Sulfate: A sulfate derivative without the 14-hydroxyl group.
Uniqueness
rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate is unique due to the presence of both hydroxyl and sulfate groups, which may confer distinct pharmacological properties and enhance its efficacy as an antiretroviral agent.
Properties
CAS No. |
1702668-58-3 |
|---|---|
Molecular Formula |
C₁₄H₉ClF₃NO₇S |
Molecular Weight |
427.74 |
Synonyms |
6-Chloro-1,4-dihydro-4-[2-(1-hydroxycyclopropyl)ethynyl]-8-(sulfooxy)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde](/img/structure/B1142690.png)
![4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde](/img/structure/B1142691.png)
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)



